molecular formula C16H11ClO5 B3460973 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate

6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate

Cat. No. B3460973
M. Wt: 318.71 g/mol
InChI Key: UFZKXGOPDXUEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate is a chemical compound that belongs to the class of coumarin derivatives. It has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and the inhibition of key enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and mediators, such as TNF-α, IL-1β, and COX-2. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In addition, it has been demonstrated to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate in lab experiments is its ease of synthesis. It can be synthesized using readily available starting materials and simple reaction conditions. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous systems.

Future Directions

There are several future directions for the study of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate. One direction is the further investigation of its anti-inflammatory and antioxidant properties, particularly in the context of chronic diseases such as arthritis and cardiovascular disease. Another direction is the exploration of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the anticancer activity of this compound could be further studied with the aim of developing it as a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

(6-chloro-3,4-dimethyl-2-oxochromen-7-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO5/c1-8-9(2)15(18)21-13-7-14(11(17)6-10(8)13)22-16(19)12-4-3-5-20-12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZKXGOPDXUEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate

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